molecular formula C26H27N5O2 B2630521 Vilazodone D8

Vilazodone D8

Número de catálogo: B2630521
Peso molecular: 449.6 g/mol
Clave InChI: SGEGOXDYSFKCPT-PMCMNDOISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Vilazodona implica varios pasos, comenzando por el 5-cianoindol y la 5-nitrobenzofuran-2-carboxamida . El proceso incluye:

    Reacción de 5-cianoindol con cloruro de 4-clorobutanoilo: en presencia de catalizador de isobutil-AlCl2 para formar un intermedio.

    Reducción del intermedio: utilizando hidruro de 2-(metoxietoxi)aluminio.

    Hidrogenación de 5-nitrobenzofuran-2-carboxamida: con Pd/C para formar otro intermedio.

    Sustitución nucleófila: de los intermedios utilizando K2CO3/DMF para finalmente obtener Vilazodona.

Métodos de producción industrial

Para la producción industrial, un método más escalable y rentable implica utilizar 4-cianoanilina y 5-bromo-2-hidroxibenzaldehído como materiales de partida. Este método produce Vilazodona con una pureza del 99% y un rendimiento global del 24% .

Análisis De Reacciones Químicas

Tipos de reacciones

La Vilazodona experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio.

    Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

    Sustitución: Carbonato de potasio, dimetilformamida (DMF).

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios intermedios que se procesan posteriormente para obtener el compuesto final, Vilazodona .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Vilazodone D8 functions by selectively inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, its partial agonist activity at the 5-HT1A receptor contributes to enhanced serotonergic neurotransmission. This unique action profile allows for potential therapeutic benefits while minimizing common side effects associated with traditional selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and weight gain .

Treatment of Major Depressive Disorder

This compound has been primarily studied for its efficacy in treating MDD. Clinical trials have demonstrated that vilazodone-treated patients show significant improvements in depression rating scales compared to placebo . For instance, one pivotal study reported a response rate of 44% in patients receiving vilazodone versus 30% in those on placebo . The most common adverse effects include gastrointestinal disturbances like diarrhea and nausea, but these are generally manageable .

Potential for Broader Psychiatric Applications

Given its pharmacodynamic profile, this compound may also hold promise for treating other psychiatric disorders. Research suggests that compounds with similar mechanisms have been effective in managing generalized anxiety disorder, obsessive-compulsive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder (PTSD) . Animal studies indicate that vilazodone can reduce symptoms akin to PTSD, such as hyperarousal and anxiety following traumatic stress .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for quantifying vilazodone levels in biological samples. Its unique isotopic labeling allows researchers to track its pharmacokinetics and metabolism more accurately than non-deuterated forms .

Formulation Development

Recent studies have explored the formulation of vilazodone nanoparticles to enhance its solubility and bioavailability. These formulations have shown significant antidepressant-like activity in vivo compared to pure vilazodone, suggesting that nanoparticle technology could improve therapeutic outcomes through better absorption and distribution .

Comparative Analysis with Other Antidepressants

The following table summarizes the comparative mechanisms of action and unique features of this compound versus other common antidepressants:

CompoundMechanism of ActionUnique Features
This compoundSerotonin reuptake inhibitor and 5-HT1A partial agonistReduced sexual dysfunction compared to SSRIs
FluoxetineSelective serotonin reuptake inhibitorFirst SSRI introduced; well-studied
SertralineSelective serotonin reuptake inhibitorBroad therapeutic use; effective against anxiety
DuloxetineSerotonin-norepinephrine reuptake inhibitorDual action on serotonin and norepinephrine
AgomelatineMelatonergic agent and selective serotonin antagonistRegulates circadian rhythms

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy of this compound. For example, a double-blind study involving 481 adults with MDD demonstrated significant improvements in depression severity using the Montgomery-Asberg Depression Rating Scale (MADRS) after eight weeks of treatment with vilazodone . Another study highlighted its tolerability profile, noting minimal adverse effects related to sexual function compared to placebo .

Actividad Biológica

Vilazodone D8, a derivative of vilazodone, is a novel compound primarily utilized in the treatment of Major Depressive Disorder (MDD). Its unique pharmacological profile combines selective serotonin reuptake inhibition with partial agonism at serotonin 5-HT1A receptors, offering a distinct approach to managing depression. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . The compound exhibits high affinity for the serotonin transporter (SERT), with an IC50 value of 0.2 nM, and acts as a partial agonist at the 5-HT1A receptor with an IC50 of 0.5 nM . This dual action is believed to enhance serotonergic neurotransmission while mitigating some common side effects associated with traditional SSRIs, such as delayed onset of therapeutic effects.

Table 1: Mechanistic Properties of this compound

PropertyValue
SERT Inhibition IC500.2 nM
5-HT1A Partial Agonism IC500.5 nM
Norepinephrine Reuptake Ki56 nM
Dopamine Reuptake Ki37 nM

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves peak plasma concentrations between 3.7 to 5.3 hours post-administration, with a half-life ranging from 20 to 24 hours . The bioavailability significantly increases when taken with food, rising from 22% to 72% , highlighting the importance of dietary considerations in its administration .

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration156 ng/ml (80 mg)
Time to Peak Concentration3.7 - 5.3 hours
Half-life20 - 24 hours
Bioavailability22% (fasting) / 72% (with food)

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in improving depressive symptoms in patients diagnosed with MDD. Two pivotal trials showed that patients receiving 40 mg/day of Vilazodone exhibited significant improvements on the Montgomery–Asberg Depression Rating Scale (MADRS) compared to placebo .

Table 3: Clinical Trial Results

StudyVilazodone Group (n=436)Placebo Group (n=433)Mean Difference (95% CI)
Change from Baseline to Week 8-3.2--3.2 (-5.2 to -1.3)
Change from Baseline to Week 8-2.5--2.5 (-4.4 to -0.6)

Safety Profile and Adverse Events

While this compound is generally well-tolerated, it has been associated with several adverse events, particularly gastrointestinal disturbances such as diarrhea and nausea . A recent analysis from the FDA Adverse Event Reporting System (FAERS) identified 5,375 reports linked to Vilazodone, with notable incidents of psychiatric and nervous system disorders .

Table 4: Common Adverse Events

Adverse EventVilazodone (%)Placebo (%)
Diarrhea289
Nausea235
Insomnia62
Fatigue43

Propiedades

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i9D2,10D2,11D2,12D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEGOXDYSFKCPT-PMCMNDOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCC2=CNC3=C2C=C(C=C3)C#N)([2H])[2H])([2H])[2H])C4=CC5=C(C=C4)OC(=C5)C(=O)N)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.